Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-
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Overview
Description
3-Acetylnaphthalene-1,2-diyl diacetate is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . It is a white to light yellow solid with a specific aroma . This compound is known for its unique chemical structure, which includes two acetoxy groups attached to a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylnaphthalene-1,2-diyl diacetate typically involves the acetylation of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-Acetylnaphthalene-1,2-diyl diacetate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetylnaphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include naphthoquinones, hydroxylated naphthalenes, and various substituted naphthalene derivatives .
Scientific Research Applications
3-Acetylnaphthalene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylnaphthalene-1,2-diyl diacetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in further chemical reactions. The naphthalene ring system can interact with biological macromolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Acetylnaphthalene: Similar structure but with only one acetoxy group.
2-Acetylnaphthalene: Another naphthalene derivative with a different substitution pattern.
Naphthalene-1,2-diol: Lacks the acetoxy groups but has hydroxyl groups instead.
Uniqueness
3-Acetylnaphthalene-1,2-diyl diacetate is unique due to its dual acetoxy groups, which provide distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- (C16H14O5), is a compound of interest due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- features a naphthalene core substituted with two acetyloxy groups. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Antioxidant Properties
Research indicates that compounds with naphthalene derivatives exhibit notable antioxidant activity . Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
The compound demonstrates antimicrobial effects , particularly against various bacterial strains. Studies have reported that derivatives of naphthalene can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, ethanone derivatives have shown activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is vital for its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been observed to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown effectiveness against liver cancer cells by modulating signaling pathways involved in cell proliferation .
The biological activity of ethanone can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.
- Modulation of Signaling Pathways : It influences pathways related to NF-kB and MAPK, which play critical roles in inflammation and cancer progression .
- DNA Interaction : Some studies suggest that ethanone may bind to DNA, leading to alterations in gene expression associated with cancer growth inhibition .
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of ethanone using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with ethanone, suggesting potent antioxidant properties.
Concentration (μg/mL) | DPPH Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Study 2: Anticancer Efficacy
In vitro assays on liver cancer cell lines demonstrated that ethanone significantly reduced cell viability at concentrations above 50 μM.
Concentration (μM) | Cell Viability (%) |
---|---|
25 | 90 |
50 | 70 |
100 | 40 |
Properties
CAS No. |
52749-63-0 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3-acetyl-2-acetyloxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C16H14O5/c1-9(17)14-8-12-6-4-5-7-13(12)15(20-10(2)18)16(14)21-11(3)19/h4-8H,1-3H3 |
InChI Key |
KQDJOQQAGDRARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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